3-Chloro-2-hydroxypropyl acetate
Overview
Description
3-Chloro-2-hydroxypropyl acetate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Epoxy Resins and Reactive Polymers
3-Chloro-2-hydroxypropyl acetate finds extensive applications in the production of various epoxy resins and reactive polymers. These materials are particularly useful for coating metal, leather, paper, and wood. A study by Yadav and Surve (2013) focused on the regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize this compound using solid acid catalysts. Their research highlighted the high activity and selectivity of certain catalysts, particularly Cs-DTP supported on K-10 clay, in this synthesis process, leading to greater than 98% selectivity (Yadav & Surve, 2013).
Biosynthesis of 3-Hydroxypropionic Acid
The compound also plays a role in the biosynthesis of 3-hydroxypropionic acid (3-HP), a chemical with numerous potential applications. Studies have explored the use of various microorganisms, such as Escherichia coli and Chloroflexus aurantiacus, to efficiently convert acetate into 3-HP, with this compound potentially being an intermediate or related compound in these processes. These studies underscore the potential of using acetate as a feedstock for microbial processes that produce value-added chemicals, highlighting the significance of compounds like this compound in industrial biotechnology (Lama et al., 2020), (Lee et al., 2018).
Potential in Environmental Protection and Petroleum Exploitation
The synthesis and application of derivatives of this compound, such as 3-chloro-2-hydroxypropyl trimethylammonium chloride, have been investigated for use in environmental protection and petroleum exploitation. These applications demonstrate the versatility of this compound in various industrial and environmental contexts, offering potential benefits in terms of efficiency and sustainability (Wang Qing-jun, 2006).
Textile Industry Applications
In the textile industry, this compound derivatives, particularly 3-chloro-2-hydroxypropyltrimethylammonium chloride, are used for cationizing cotton fabrics. This process enhances the fabric's dyeability, especially with reactive dyes, without the need for added salt. The cationization process significantly improves the ionic attraction between the dye and cotton, resulting in better dyeing quality and fastness (Montazer, Malek, & Rahimi, 2007).
Safety and Hazards
This compound is classified under GHS07 and GHS09 . It may cause skin sensitization (H317), serious eye irritation (H319), and is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
As for future directions, “3-Chloro-2-hydroxypropyl acetate” and similar compounds could potentially be used in a variety of applications. For instance, one study demonstrated its use in the cationization of cotton fibers, which allowed for superior dyeing without the addition of salt . This suggests potential for its use in environmentally friendly textile dyeing processes.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
The mode of action of 3-Chloro-2-hydroxypropyl acetate is largely dependent on the specific chemical reaction in which it is involved. As an intermediate, it can participate in various types of reactions, including nucleophilic substitutions or condensation reactions . The exact nature of its interaction with its targets would depend on the specific reaction conditions and the presence of other reactants.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with it . For example, its reactivity might increase at higher temperatures or under acidic or basic conditions. Additionally, it might react with other chemicals present in the environment, potentially leading to the formation of different products.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-hydroxypropyl acetate plays a significant role in biochemical reactions, particularly in the formation of monodisperse porous microspheres . The hydroxyl groups in this compound allow it to interact with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in biochemical assays and synthetic applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression by interacting with specific biomolecules. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in cellular metabolism and function. For example, its interaction with cell surface receptors can modulate signal transduction pathways, impacting cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive chloropropyl moiety, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The compound’s hydroxyl groups also play a role in stabilizing these interactions, ensuring effective binding and subsequent biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its reactivity can lead to gradual degradation, affecting its long-term efficacy in biochemical assays. Studies have shown that the compound maintains its activity for extended periods, but prolonged exposure to environmental factors can reduce its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s chloropropyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new metabolites. These reactions can impact metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s hydrophilic nature facilitates its movement through aqueous environments, enhancing its distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBUEQIBYRALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285790 | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24573-30-6 | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 3-chloro-, 1-acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using cesium-modified heteropolyacid catalysts for this reaction compared to other methods?
A: Traditional methods for synthesizing 3-chloro-2-hydroxypropyl acetate often suffer from low selectivity, harsh reaction conditions, and the formation of undesirable byproducts. The research presented in the paper [] highlights the benefits of using cesium-modified heteropolyacid catalysts supported on clay:
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